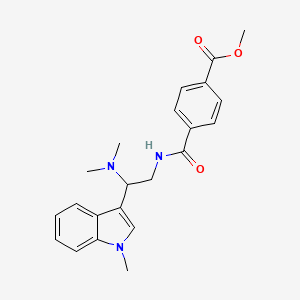
methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate is a chemical compound that is commonly known as DMABN. This compound is widely used in scientific research as it has several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Chemistry
Methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate and related compounds have been explored primarily within the context of synthetic organic chemistry, particularly in the synthesis of heterocyclic systems. These compounds serve as reagents or intermediates in the preparation of various heterocyclic structures, which are foundational in the development of pharmaceuticals, agrochemicals, and materials science.
Heterocyclic System Preparation : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, has been utilized for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles, demonstrating the utility of these methyl carbamoyl benzoates in constructing complex heterocyclic frameworks necessary for drug development and materials science (Selič, Grdadolnik, & Stanovnik, 1997).
Photocatalytic Degradation Studies : The photocatalytic degradation of dyes using related methyl benzoate compounds indicates their potential role in environmental remediation processes. These studies shed light on the degradation pathways of organic dyes in wastewater treatment, contributing to the development of more efficient and sustainable methods of environmental cleanup (Chen & Lu, 2007).
Pharmaceutical and Biological Research
While the direct applications of methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate in pharmaceuticals and biology are not explicitly detailed in available literature, related compounds have been investigated for their biological activities. These activities include antimicrobial properties and the potential for drug development, highlighting the broader relevance of methyl carbamoyl benzoates in medicinal chemistry.
- Antimicrobial Activity : Compounds structurally related to methyl 4-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate have been synthesized and evaluated for their antimicrobial activities. Such studies contribute to the identification and development of new antimicrobial agents, addressing the growing challenge of antibiotic resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).
Eigenschaften
IUPAC Name |
methyl 4-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-24(2)20(18-14-25(3)19-8-6-5-7-17(18)19)13-23-21(26)15-9-11-16(12-10-15)22(27)28-4/h5-12,14,20H,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZADKYIDBHWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

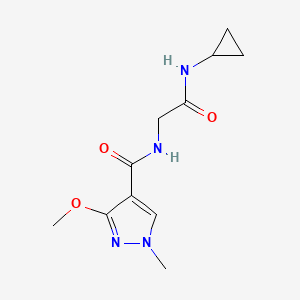


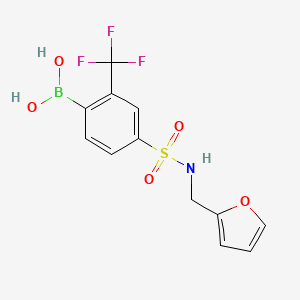
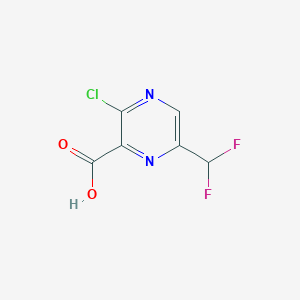

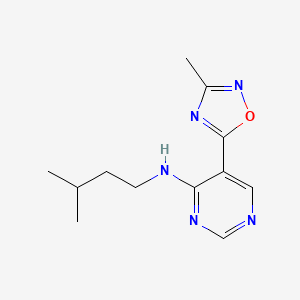

![1-[4-(6,8-Dibromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B2563723.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2563725.png)

![1-[(2-Methyloxolan-3-yl)amino]propan-2-ol](/img/structure/B2563728.png)
